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Compound of Interest

Compound Name: Dimethyl oxalate

Cat. No.: B050477

This guide provides a comprehensive overview of the spectroscopic data for dimethyl oxalate,
tailored for researchers, scientists, and drug development professionals. The information is
presented in a structured format to facilitate easy access and comparison of nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental
protocols and a visualization of the mass spectral fragmentation pathway are also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For dimethyl oxalate, both *H and 13C NMR provide characteristic signals that
confirm its molecular structure.

'H NMR Spectroscopy

The 'H NMR spectrum of dimethyl oxalate is characterized by a single sharp peak, indicative
of the chemical equivalence of the six protons in the two methyl groups.

Table 1. TH NMR Spectroscopic Data for Dimethyl Oxalate

Chemical Shift (8)
pPpm

Multiplicity Integration Assignment

3.84 Singlet 6H -OCHs
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Experimental Protocol: The *H NMR spectrum can be acquired on a standard NMR
spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (CDCls3), is
used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

13C NMR Spectroscopy

The 3C NMR spectrum of dimethyl oxalate displays two distinct signals, corresponding to the
methyl carbons and the carbonyl carbons.

Table 2: 13C NMR Spectroscopic Data for Dimethyl Oxalate

Chemical Shift (d) ppm Assignment
52.9 -OCHs
157.9 C=0

Experimental Protocol: The 133C NMR spectrum is typically recorded on the same NMR
spectrometer as the *H NMR.[2] Chloroform-d (CDCIs) is a common solvent for this analysis.[2]
Chemical shifts are referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of dimethyl oxalate shows characteristic
absorption bands for the C=0 and C-O bonds.

Table 3: Key IR Absorption Bands for Dimethyl Oxalate

Wavenumber (cm—?) Intensity Assignment

1730 - 1780 Strong C=0 stretch (ester)
1440 Medium C-H bend (methyl)
1200 - 1300 Strong C-O stretch (ester)
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Note: The C=0 stretching frequency can show multiple bands due to the presence of different
rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where
the planar trans structure is fixed, these complexities are reduced.[4][5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl
or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCla).[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Dimethyl Oxalate (Electron lonization)

miz Relative Intensity (%) Assighment

118 ~2 [M]* (Molecular lon)
59 100 [CHs0-C=0]*

31 ~5 [OCHs]*

15 ~32 [CH3]*

Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer
with an electron ionization (El) source.[6][7] The sample is introduced into the instrument, often
via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This
causes ionization and fragmentation of the molecule. The resulting ions are then separated by
a mass analyzer and detected.

Mass Spectrometry Fragmentation Pathway

The fragmentation of dimethyl oxalate upon electron ionization primarily involves the cleavage
of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable
methoxycarbonyl cation.
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[CH3O-C=0]* decarbonylation > [CHs]*
a-cleavage m/z = 59 m/z = 15

Dimethyl Oxalate
[CaH6O4]*™

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for dimethyl oxalate.

This guide provides a foundational understanding of the key spectroscopic data for dimethyl
oxalate. For more in-depth analysis or specific applications, it is recommended to consult the
primary literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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